molecular formula C8H6N4S B11908102 1H-thiazolo[4,5-f]indazol-6-amine CAS No. 67882-59-1

1H-thiazolo[4,5-f]indazol-6-amine

Cat. No.: B11908102
CAS No.: 67882-59-1
M. Wt: 190.23 g/mol
InChI Key: VASKFQUUISIOLT-UHFFFAOYSA-N
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Description

1H-thiazolo[4,5-f]indazol-6-amine is a heterocyclic compound that features a fused ring system combining thiazole and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-thiazolo[4,5-f]indazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. Catalysts such as copper acetate or palladium on carbon may be used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1H-thiazolo[4,5-f]indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-thiazolo[4,5-f]indazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-thiazolo[4,5-f]indazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include the inhibition of kinase signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1H-thiazolo[4,5-f]indazol-6-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific interactions with biological targets and its potential as a versatile scaffold in drug design .

Properties

CAS No.

67882-59-1

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

1H-pyrazolo[4,3-f][1,3]benzothiazol-6-amine

InChI

InChI=1S/C8H6N4S/c9-8-11-6-1-4-3-10-12-5(4)2-7(6)13-8/h1-3H,(H2,9,11)(H,10,12)

InChI Key

VASKFQUUISIOLT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC3=C1N=C(S3)N

Origin of Product

United States

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